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Compound of Interest

2-chloro-N-(1-
Compound Name:
phenylpropyl)propanamide

Cat. No.: B13644882

Get Quote

Chemical Identity and Structural Analysis[1][2][3][4]

2-chloro-N-(1-phenylpropyl)propanamide is an organic amide characterized by a dual-chiral

center framework.[1] It serves as an electrophilic intermediate due to the labile ngcontent-ng-
€2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-chlorine atom, making it a versatile precursor for nucleophilic substitution reactions.[1]

Nomenclature and Identifiers

e IUPAC Name: 2-chloro-
-(1-phenylpropyl)propanamide[1]

¢ Molecular Formula:ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline
ng-star-inserted">

[1]

¢ Molecular Weight: 225.71 g/mol [1][2]

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b13644882#bc-rfq
https://www.benchchem.com/product/b13644882/docs?utm_src=pdf-body#technical-monograph-2-chloro-n-1-phenylpropyl-propanamide-1
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://www.scbt.com/p/2-chloro-n-2-phenylpropyl-propanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13644882?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Structural Class:

-Haloamide / Benzylamine derivative[1]

Structural Components

The molecule consists of two primary domains linked by an amide bond:[1]

o Acyl Domain: Derived from 2-chloropropanoic acid, contributing a reactive ngcontent-ng-
€2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-chloroethyl group.[1]

e Amine Domain: Derived from 1-phenylpropan-1-amine (

-ethylbenzylamine), contributing a lipophilic, steric-bulky benzylic moiety.[1]

Stereochemistry

The structure possesses two chiral centers:
o C1 of the propyl chain: The benzylic carbon attached to the nitrogen.
e C2 of the propanoyl chain: The carbon bearing the chlorine atom.[3]

This results in four possible stereocisomers (two pairs of enantiomers). In a non-stereoselective
synthesis, the product is obtained as a mixture of diastereomers.[1] The diastereomers may
exhibit distinct physical properties (e.g., melting point, NMR chemical shifts), which is critical for
analytical characterization.[1]

Center Position Substituents Configuration
-Amine Benzylic C -H, -Ph, -Et, -NH- or

Acyl C
-Carbonyl -H, -Cl, -Me, -CO- or

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://www.chemscene.com/product/91131-16-7.html
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://prepchem.com/step-1-3-chloro-n-phenylpropionamide/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13644882?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthetic Methodology

The synthesis of 2-chloro-N-(1-phenylpropyl)propanamide typically follows a nucleophilic
acyl substitution pathway.[1] The most robust protocol involves the reaction of 1-phenylpropan-
1-amine with 2-chloropropanoyl chloride under Schotten-Baumann conditions or in an
anhydrous organic solvent with a tertiary amine base.[1]

Reaction Scheme

The reaction proceeds via the attack of the primary amine on the acyl chloride carbonyl,
followed by the elimination of HCI.

1-Phenylpropan-1-amine
Nucleophilic Attack

(Nucleophile)
\» Tetrahedral
—///V Intermediate Elimination of CI-
2-Chloropropanoyl Chloride \

(Electrophile) Neutralizati 2-chloro-N-(1-phenylpropyl)propanamide
eutralization
Base (Et3N or K2CO3) . ... -----" """ "7 » (Target)

HCI Scavenger

Click to download full resolution via product page

Figure 1: Synthetic pathway for the acylation of 1-phenylpropan-1-amine.[1]

Experimental Protocol (Anhydrous Condition)

This protocol minimizes hydrolysis of the acyl chloride and ensures high yield.[1]
Reagents:

e 1-Phenylpropan-1-amine (1.0 equiv)[1]

e 2-Chloropropanoyl chloride (1.1 equiv)[1]

o Triethylamine (ngcontent-ng-c2699131324="" nghost-ng-c2339441298="" class="inline ng-
star-inserted">

) (1.2 equiv)[1]
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e Dichloromethane (DCM) (Solvent, anhydrous)[1]

Step-by-Step Procedure:

Preparation: Dissolve 1-phenylpropan-1-amine (10 mmol) and

(12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (

).

e Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

» Addition: Add 2-chloropropanoyl chloride (11 mmol) dropwise over 15 minutes. The reaction
is highly exothermic; maintain temperature < 5°C.

e Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor via
TLC (Hexane:EtOAc 4:1) for the disappearance of the amine.

o Workup:

o Wash the organic layer with 1M HCI (2 x 10 mL) to remove unreacted amine and
ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-star-
inserted">

1]

o Wash with saturated ngcontent-ng-c2699131324=""_nghost-ng-c2339441298=""
class="inline ng-star-inserted">

(2 x 10 mL) to remove residual acid.[1]

o Wash with brine, dry over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-
€2339441298="" class="inline ng-star-inserted">

, and concentrate in vacuo.[1]

 Purification: The crude solid/oil can be recrystallized from hexane/ethanol or purified via flash
column chromatography if diastereomeric separation is required.[1]
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Physicochemical Properties & Characterization

Due to the lack of widely published experimental data for this specific derivative, properties are
derived from structural analogs (e.g., 2-chloro-N-phenylpropanamide) and computational
models.[1]

Predicted Properties
Property Value (Predicted) Context

Solid (Low melting) or Viscous Depends on diastereomeric

Physical State . .
oil purity.[1][4]

Estimated based on amide

Melting Point 60-85 °C
analogs.[1]
- High: DCM, DMSO, Lipophilic benzylic chain
Solubility N
MeOHLow: Water reduces water solubility.[1]
LogP ~26-29 Moderate lipophilicity.[1]

Spectroscopic Identification
« NMR (CDCI

, 400 MHz):

o ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-star-
inserted">

7.2-7.4 (m, 5H, Ar-H).[1]

o ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-star-
inserted">

6.8 (br s, 1H, NH).[1]

o ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-star-
inserted">

4.9 (g, 1H, Ph-CH-N) — Diagnostic benzylic proton.[1]
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o 4.4 (q, 1H, CI-CH-Me) — Diagnostic alpha-chloro proton.[1]

o ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-star-
inserted">

1.8 (m, 2H, -CH

))-[1]

o ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-star-
inserted">

1.7 (d, 3H, CI-CH-CH

).[1]

o ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-star-
inserted">

0.9 (t, 3H, -CH
-CH
)-[1]

o Note: Diastereomers will show signal doubling, particularly for the methyl doublets and
methine quartets.[1]

o Mass Spectrometry (EI/ESI):

o Molecular lon:ngcontent-ng-c2699131324="" nghost-ng-c2339441298="" class="inline
ng-star-inserted">

(characteristic 3:1 Cl isotope pattern).[1]

o Fragmentation: Loss of Cl (ngcontent-ng-c2699131324=""_nghost-ng-c2339441298=""
class="inline ng-star-inserted">

), cleavage of the amide bond yielding the phenylpropylamine fragment (

).[1]
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Reactivity and Applications

The core utility of 2-chloro-N-(1-phenylpropyl)propanamide lies in the reactivity of the
ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-star-inserted">

-chloro position.[1] It acts as a "warhead" for further functionalization.[1]

Nucleophilic Substitution (Amination)

The most common application is the synthesis of ngcontent-ng-c2699131324=""_nghost-ng-
€2339441298="" class="inline ng-star-inserted">

-amino amides.[1] Reaction with secondary amines (e.g., pyrrolidine, diethylamine) yields
structures analogous to local anesthetics or substituted cathinone metabolites (though the
latter typically possess a ketone, not an amide).[1]

Secondary Amine

2-chloro-N-(1-phenylpropyl)propanamide (HNR2)

SN2 Displacement
(Heat, KI catalyst)

2-(dialkylamino)-N-(1-phenylpropyl)propanamide

Click to download full resolution via product page

Figure 2: Derivatization via nucleophilic substitution.

Hydrolysis

Under strong acidic or basic conditions, the amide bond cleaves to regenerate 1-
phenylpropylamine and 2-chloropropionic acid (or 2-hydroxypropionic acid if hydrolysis is
prolonged).[1] This pathway is relevant for metabolic stability studies.[1]

Safety and Handling

Warning:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-
inserted">
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-Haloamides are potent alkylating agents.[1] They can alkylate DNA or proteins and are
potential skin sensitizers and irritants.[1]

e Hazard Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.
e PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood.
» Disposal: Halogenated organic waste.[1] Do not dispose of down the drain.

o First Aid: In case of skin contact, wash immediately with soap and water.[1] The lipophilic
nature allows rapid dermal absorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. prepchem.com [prepchem.com]

e 2. scbt.com [scbt.com]
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e 3. chemscene.com [chemscene.com]

e 4. 2-chloro-N-phenylpropanamide | COH10CINO | CID 264646 - PubChem
[pubchem.ncbi.nim.nih.gov]

o To cite this document: BenchChem. [Technical Monograph: 2-Chloro-N-(1-
phenylpropyl)propanamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13644882/docs#technical-monograph-2-chloro-n-1-
phenylpropyl-propanamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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